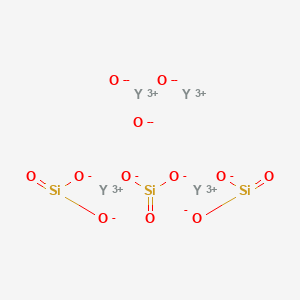
Yttrium oxide silicate (Y2O(SiO4))
Übersicht
Beschreibung
Yttrium oxide silicate (Y2O(SiO4)), also known as YOS, is a rare-earth compound that has gained significant attention in the scientific community due to its unique properties. YOS has been studied extensively for its potential applications in various fields, including electronics, optics, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Yttrium oxide silicate (Y2O(SiO4)) has been extensively studied for its potential applications in various fields, including electronics, optics, and biomedicine. In electronics, Yttrium oxide silicate (Y2O(SiO4)) has been used as a dielectric material in capacitors and transistors due to its high dielectric constant and low leakage current. In optics, Yttrium oxide silicate (Y2O(SiO4)) has been used as a scintillation material in radiation detectors due to its high light yield and fast response time. In biomedicine, Yttrium oxide silicate (Y2O(SiO4)) has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its high magnetic susceptibility.
Wirkmechanismus
The mechanism of action of Yttrium oxide silicate (Y2O(SiO4)) is not fully understood, but it is thought to be related to its unique crystal structure and chemical properties. Yttrium oxide silicate (Y2O(SiO4)) has a complex crystal structure that consists of yttrium ions surrounded by oxygen and silicon ions. This structure gives Yttrium oxide silicate (Y2O(SiO4)) its unique properties, including its high dielectric constant, high light yield, and high magnetic susceptibility. The chemical properties of Yttrium oxide silicate (Y2O(SiO4)), including its ability to form stable complexes with other ions, also contribute to its potential applications in various fields.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Yttrium oxide silicate (Y2O(SiO4)) have not been extensively studied, but some studies have suggested that Yttrium oxide silicate (Y2O(SiO4)) may have antioxidant and anti-inflammatory properties. These properties may be related to Yttrium oxide silicate (Y2O(SiO4))'s ability to scavenge free radicals and reduce oxidative stress in cells. However, more research is needed to fully understand the biochemical and physiological effects of Yttrium oxide silicate (Y2O(SiO4)).
Vorteile Und Einschränkungen Für Laborexperimente
Yttrium oxide silicate (Y2O(SiO4)) has several advantages for lab experiments, including its high purity, stability, and reproducibility. Yttrium oxide silicate (Y2O(SiO4)) can be synthesized using various methods, which allows researchers to choose the most suitable method for their specific experiment. However, Yttrium oxide silicate (Y2O(SiO4)) also has some limitations, including its high cost and limited availability. Yttrium oxide silicate (Y2O(SiO4)) is a rare-earth compound, which makes it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Yttrium oxide silicate (Y2O(SiO4)). One direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the exploration of Yttrium oxide silicate (Y2O(SiO4))'s potential applications in biomedicine, including its use as a contrast agent in MRI and its potential therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Yttrium oxide silicate (Y2O(SiO4)). Overall, the study of Yttrium oxide silicate (Y2O(SiO4)) has the potential to lead to new discoveries and advancements in various fields.
Synthesemethoden
The synthesis of Yttrium oxide silicate (Y2O(SiO4)) can be achieved through various methods, including solid-state reactions, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing yttrium oxide and silicon dioxide at high temperatures to form Yttrium oxide silicate (Y2O(SiO4)). The sol-gel process involves the hydrolysis of metal alkoxides in a solution to form a gel, which is then dried and calcined to form Yttrium oxide silicate (Y2O(SiO4)). The hydrothermal synthesis involves the reaction of yttrium nitrate and tetraethyl orthosilicate in an autoclave at high temperatures and pressures to form Yttrium oxide silicate (Y2O(SiO4)).
Eigenschaften
IUPAC Name |
dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHHOCVQYWGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Si3Y4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39318-36-0 (Parent) | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30923298 | |
| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium oxide silicate (Y2O(SiO4)) | |
CAS RN |
12027-88-2, 100403-12-1 | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diyttrium oxide silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)









